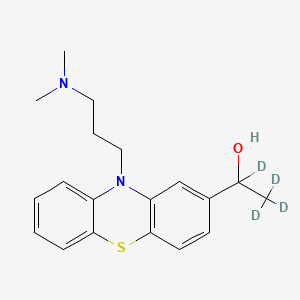
2-(1-Hydroxyethyl) Promazine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Hydroxyethyl) Promazine-d4 is a deuterium-labeled derivative of Promazine, a phenothiazine antipsychotic. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism studies. The deuterium labeling allows for precise tracking and quantification in various analytical applications .
Preparation Methods
The preparation of 2-(1-Hydroxyethyl) Promazine-d4 generally involves the oxidation of this compound with an oxidizing agent. The reaction conditions can be adjusted according to the specific requirements of the laboratory . Industrial production methods typically involve the use of stable isotope-labeled starting materials and controlled reaction environments to ensure high purity and yield .
Chemical Reactions Analysis
2-(1-Hydroxyethyl) Promazine-d4 undergoes various chemical reactions, including:
Reduction: Although less common, reduction reactions can be used to revert the compound to its original state.
Substitution: The compound can undergo substitution reactions, particularly involving the phenothiazine ring, which can be modified to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(1-Hydroxyethyl) Promazine-d4 has several scientific research applications:
Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: The compound serves as a standard for studying the metabolic pathways and enzyme interactions of Promazine.
Analytical Chemistry: It is used as a reference standard in various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy.
Biological Research: The compound is used to investigate the biological effects and mechanisms of action of Promazine and its derivatives
Mechanism of Action
2-(1-Hydroxyethyl) Promazine-d4, like Promazine, acts by blocking a variety of receptors in the brain, particularly dopamine receptors. This action helps to manage symptoms of psychosis and schizophrenia by reducing the over-stimulation of dopamine receptors. The compound also interacts with serotonin, histamine, and adrenergic receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
2-(1-Hydroxyethyl) Promazine-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Similar compounds include:
Promazine: The non-deuterated form, used primarily as an antipsychotic.
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties but different pharmacokinetic profiles.
Acepromazine: Used mainly in veterinary medicine, with a similar mechanism of action but different clinical applications
These compounds share structural similarities but differ in their specific applications, pharmacokinetics, and receptor interactions.
Properties
Molecular Formula |
C19H24N2OS |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
1,2,2,2-tetradeuterio-1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanol |
InChI |
InChI=1S/C19H24N2OS/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19/h4-5,7-10,13-14,22H,6,11-12H2,1-3H3/i1D3,14D |
InChI Key |
ZIJWCRNUEBJMSQ-CZEVESCESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


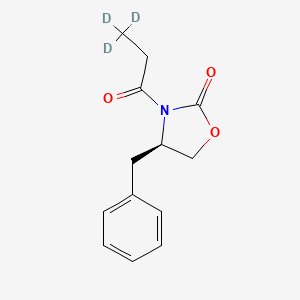
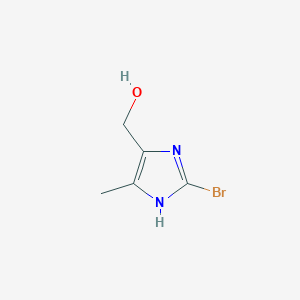

![(5R,7S)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B15293769.png)
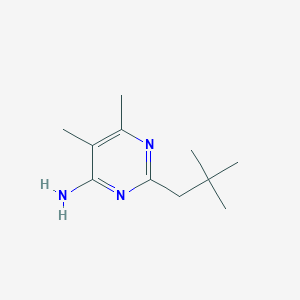
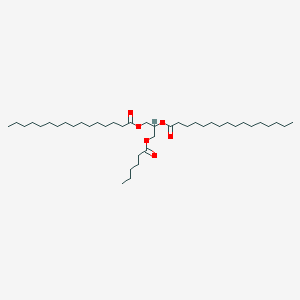
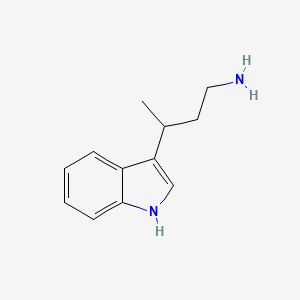
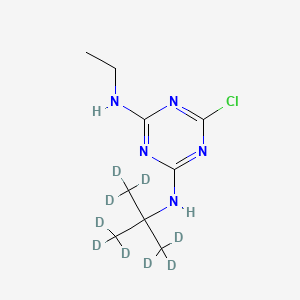


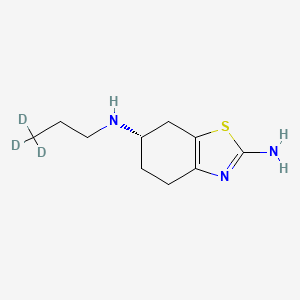
![(1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-yl)methanamine](/img/structure/B15293825.png)
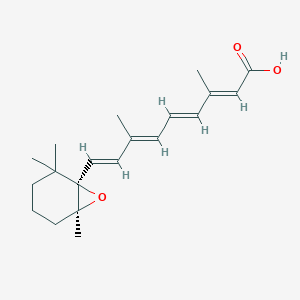
![(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypentanoic acid](/img/structure/B15293830.png)
